molecular formula C12H17N5O4 B12289522 5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12289522
M. Wt: 295.29 g/mol
InChI Key: CFZWOQIYPJCTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyethyl-2’-deoxyadenosine is an organic compound with the chemical formula C12H17N5O4. It is a derivative of deoxyadenosine, where a hydroxyethyl group is attached to the adenine base. This compound is a white crystalline solid that is soluble in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyethyl-2’-deoxyadenosine typically involves the modification of deoxyadenosine. One common method is the reaction of deoxyadenosine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the N1 position of the adenine base .

Industrial Production Methods

Industrial production methods for 1-Hydroxyethyl-2’-deoxyadenosine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyethyl-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hydroxyethyl-2’-deoxyadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxyethyl-2’-deoxyadenosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This interference can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxyethyl-2’-deoxyadenosine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance its interactions with DNA and proteins, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

5-[1-(2-hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c13-11-10-12(15-5-16(11)1-2-18)17(6-14-10)9-3-7(20)8(4-19)21-9/h5-9,13,18-20H,1-4H2

InChI Key

CFZWOQIYPJCTQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN(C3=N)CCO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.